molecular formula C9H11F2N3O B1480178 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol CAS No. 2091550-10-4

6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol

Cat. No.: B1480178
CAS No.: 2091550-10-4
M. Wt: 215.2 g/mol
InChI Key: ZIXGHZKBCRZXGM-UHFFFAOYSA-N
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Description

6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H11F2N3O and its molecular weight is 215.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c10-9(11)3-5-14(6-4-9)7-1-2-8(15)13-12-7/h1-2H,3-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXGHZKBCRZXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyridazine ring with a difluorinated piperidine moiety, suggests promising interactions with various biological targets. This article explores the biological activity of this compound, synthesizing data from diverse sources, including research studies and case analyses.

Structural Characteristics

The compound is characterized by:

  • Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Difluoropiperidine Moiety : A piperidine ring substituted with two fluorine atoms at the 4-position, enhancing lipophilicity and potentially improving receptor binding properties.

Pharmacological Potential

Research indicates that this compound may act as an antagonist at specific receptors involved in neuropharmacology. Preliminary studies suggest its potential efficacy in various biological assays, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in models involving KIF18A modulation, which is crucial for cell cycle regulation .
  • Neuropharmacological Effects : Its structural features suggest potential interactions with neurotransmitter systems, although specific receptor targets are yet to be fully elucidated.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(4-Fluoropiperidin-1-yl)pyrimidin-2(1H)-oneContains a piperidine ring; pyrimidine coreAnticancer activity
5-(4-Methylpiperidin-1-yl)thiazoleThiazole ring; piperidine derivativeAntimicrobial properties
2-(4-Piperidinyl)quinazolinoneQuinazoline core; piperidine substituentAntidepressant effects

This comparison highlights the unique position of this compound within a class of compounds known for diverse pharmacological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications for drug development:

  • KIF18A Inhibition : Research has demonstrated that compounds targeting KIF18A can significantly inhibit tumor growth in vitro and in vivo models. The modulation of this protein is crucial for developing anticancer therapies .
  • Neuropharmacological Studies : Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, indicating potential applications in treating neurological disorders .
  • Anticancer Mechanisms : The mechanism by which these compounds exert their anticancer effects often involves disrupting critical signaling pathways associated with cell proliferation and survival .

Scientific Research Applications

Structural Features

FeatureDescription
Pyridazine Ring A six-membered aromatic ring with two nitrogen atoms.
Difluoropiperidine Moiety A piperidine ring substituted with two fluorine atoms.

Pharmacological Activity

Preliminary studies indicate that 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol exhibits significant potential as an antagonist at specific receptors involved in neuropharmacology. Its structural similarity to other biologically active compounds suggests it may possess various therapeutic effects, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in treating depression.
  • Anticancer Activity : Analogous structures have been linked to anticancer properties.
  • Antimicrobial Properties : Potential for use against various pathogens has been suggested.

Case Studies

  • Neuropharmacological Studies : Research indicates that compounds similar to this compound demonstrate receptor binding affinity that could be leveraged for developing new neuropharmacological agents.
  • Cancer Research : Investigations into derivatives of this compound have revealed promising results in inhibiting tumor growth in vitro, suggesting potential applications in oncology.
  • Antimicrobial Research : Preliminary assays have shown that this compound may exhibit antimicrobial activity against certain bacterial strains, warranting further exploration in infectious disease treatment.

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-(4-Fluoropiperidin-1-yl)pyrimidin-2(1H)-onePiperidine ring; pyrimidine coreAnticancer activity
5-(4-Methylpiperidin-1-yl)thiazoleThiazole ring; piperidine derivativeAntimicrobial properties
2-(4-Piperidinyl)quinazolinoneQuinazoline core; piperidine substituentAntidepressant effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol
Reactant of Route 2
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6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.